Usp7-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

USP7-IN-1 est un inhibiteur de petite molécule ciblant spécifiquement l'ubiquitine-protéase spécifique 7 (USP7), une enzyme de déubiquitination impliquée dans divers processus cellulaires, notamment la régulation du cycle cellulaire, la réparation de l'ADN et le contrôle épigénétique. USP7 est impliqué dans la progression du cancer en raison de son rôle dans la stabilisation des protéines oncogéniques et la promotion de la croissance tumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'USP7-IN-1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un squelette central, suivie de modifications des groupes fonctionnels pour améliorer la puissance et la sélectivité. Les réactifs courants utilisés dans la synthèse comprennent les solvants organiques, les catalyseurs et les groupes protecteurs pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle d'this compound nécessite l'optimisation des conditions de réaction pour atteindre un rendement et une pureté élevés. Cela implique l'adaptation de la voie de synthèse, l'optimisation des temps de réaction, des températures et des systèmes de solvants. Des techniques de purification telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour obtenir le produit final avec les spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : USP7-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'addition d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide de réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres réducteurs.

Substitution : Nucléophiles comme les halogénures, les amines et les électrophiles comme les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des conditions de réaction utilisées. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant au domaine catalytique d'USP7, inhibant son activité de déubiquitination. Cela conduit à l'accumulation de protéines ubiquitinées, favorisant leur dégradation par le protéasome. L'inhibition d'USP7 stabilise les protéines suppresseurs de tumeurs comme p53, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'axe p53-MDM2, les protéines de réparation de l'ADN et les régulateurs épigénétiques .

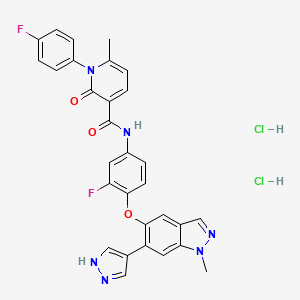

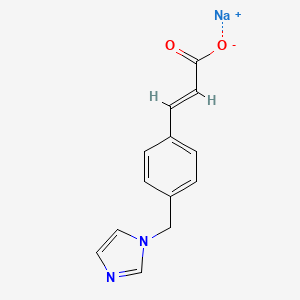

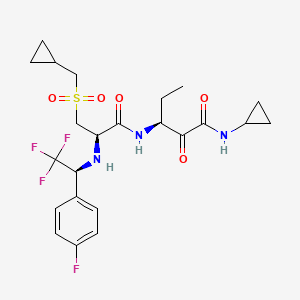

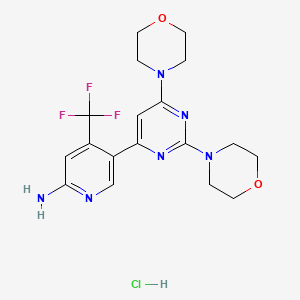

Composés similaires :

Unicité d'this compound : this compound est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition d'USP7 par rapport à d'autres enzymes de déubiquitination. Il démontre une forte activité antitumorale dans diverses lignées de cellules cancéreuses et a un potentiel d'utilisation clinique comme agent thérapeutique .

Applications De Recherche Scientifique

USP7-IN-1 has a wide range of scientific research applications, including:

Mécanisme D'action

USP7-IN-1 exerts its effects by binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, promoting their degradation by the proteasome. The inhibition of USP7 stabilizes tumor suppressor proteins like p53, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and epigenetic regulators .

Comparaison Avec Des Composés Similaires

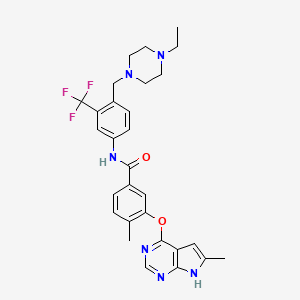

FX1-5303: A potent USP7 inhibitor used as a chemical probe to study USP7-mediated regulation of p53 signaling.

Uniqueness of USP7-IN-1: this compound is unique due to its high selectivity and potency in inhibiting USP7 compared to other deubiquitinating enzymes. It demonstrates strong anti-tumor activity in various cancer cell lines and has potential for clinical use as a therapeutic agent .

Propriétés

IUPAC Name |

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITWIBXKKHFDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)

![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)